8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1214844-54-8
VCID: VC3363217
InChI: InChI=1S/C22H23FN2O4/c23-18-8-4-7-17(13-18)20(26)25-19(21(27)28)15-29-22(25)9-11-24(12-10-22)14-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,27,28)
SMILES: C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4
Molecular Formula: C22H23FN2O4
Molecular Weight: 398.4 g/mol

8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1214844-54-8

Cat. No.: VC3363217

Molecular Formula: C22H23FN2O4

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1214844-54-8

Specification

CAS No. 1214844-54-8
Molecular Formula C22H23FN2O4
Molecular Weight 398.4 g/mol
IUPAC Name 8-benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C22H23FN2O4/c23-18-8-4-7-17(13-18)20(26)25-19(21(27)28)15-29-22(25)9-11-24(12-10-22)14-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,27,28)
Standard InChI Key CCOXZWOIDICZKY-UHFFFAOYSA-N
SMILES C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4

Introduction

8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by their unique structural feature, where two rings share a single atom. This compound, in particular, incorporates a benzyl group, a fluorobenzoyl group, and a carboxylic acid group within its structure.

Synthesis and Preparation

The synthesis of 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic synthesis techniques. The process may include:

  • Formation of the Spiro Core: This involves the reaction of appropriate precursors to form the spiro ring system.

  • Introduction of the Benzyl Group: Often achieved through alkylation reactions.

  • Attachment of the 3-Fluorobenzoyl Group: Typically involves acylation reactions.

  • Introduction of the Carboxylic Acid Group: May involve oxidation or hydrolysis steps.

Synthesis Steps Table

StepReaction TypeReagentsConditions
1CyclizationPrecursor A, Precursor BHigh temperature, catalyst
2AlkylationBenzyl halide, baseSolvent like DMF, room temperature
3Acylation3-Fluorobenzoyl chloride, baseSolvent like pyridine, room temperature
4HydrolysisAcid or base catalystWater or aqueous solvent, elevated temperature

Potential Applications

Given its complex structure, 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid could serve as a precursor for synthesizing pharmaceuticals or agrochemicals. The presence of a fluorine atom and a carboxylic acid group may enhance its interaction with biological targets, making it a candidate for drug development.

Potential Applications Table

Application AreaPotential Use
PharmaceuticalsDrug candidate for neurological or metabolic disorders
AgrochemicalsPesticide or herbicide intermediate
Organic SynthesisIntermediate for synthesizing complex molecules

Research Challenges Table

ChallengeDescription
Synthesis OptimizationImproving yield and purity through optimized reaction conditions
Biological ScreeningConducting comprehensive tests to identify potential biological activities
ScalabilityDeveloping methods for large-scale synthesis while maintaining cost-effectiveness

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